molecular formula C24H31NO B193195 Abiraterone CAS No. 154229-19-3

Abiraterone

Cat. No. B193195
M. Wt: 349.5 g/mol
InChI Key: GZOSMCIZMLWJML-VJLLXTKPSA-N
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Description

Abiraterone is used in combination with prednisone to treat patients with metastatic castration-resistant prostate cancer (prostate cancer that is resistant to medical or surgical treatments that lower testosterone and has already spread to other parts of the body) and metastatic high-risk castration-sensitive prostate cancer . It works by reducing androgen production in the body. Androgens are male hormones that can promote tumor growth in the prostate gland .


Synthesis Analysis

A methodological analysis of synthetic efforts to cardenolide and bufadienolide aglycones and special emphasis is given to cross-coupling reactions applied for the attachment of lactone subunits at sterically very hindered positions of the steroid core .


Molecular Structure Analysis

A high-resolution single-crystal X-ray diffraction study of abiraterone acetate has been carried out. The charge density distribution in the crystal of this anticancer drug is reconstructed from experimental data .


Physical And Chemical Properties Analysis

Abiraterone acetate was characterized by following methods: X-ray powder diffraction, infrared and Raman spectroscopy, differential scanning calorimetry. Polymorph screening was performed and single crystals were obtained by a vapour diffusion crystallisation .

Scientific Research Applications

1. Cancer Treatment and Androgen Inhibition Abiraterone is primarily recognized for its role in treating castration-resistant prostate cancer (CRPC). It operates as a potent inhibitor of the steroidogenic enzyme CYP17A1, crucial in androgen biosynthesis. Research indicates that abiraterone significantly reduces tumor growth in CRPC by suppressing tumor androgens. However, resistance to abiraterone can arise through upregulation of CYP17A1 and induction of androgen receptor splice variants, which are critical in understanding the drug's long-term efficacy and the development of potential resistance mechanisms (Mostaghel et al., 2011).

2. Molecular Design and Structure Abiraterone's design and synthesis have been a subject of study to enhance its selectivity and efficacy. Its steroidal structure led to investigations for nonsteroidal core structures to reduce potential side effects. Some abiraterone analogs exhibit comparable activity to abiraterone and demonstrate improved selectivity against other CYP enzymes, suggesting the potential for modified compounds with enhanced therapeutic profiles (Pinto-Bazurco Mendieta et al., 2008).

3. Clinical Responses and Mechanisms Studies have focused on the clinical responses of abiraterone, especially in patients with prior treatments like chemotherapy or other antiandrogen therapies like enzalutamide. These studies help to understand the sequential therapy effectiveness and potential cross-resistance mechanisms, providing insights into abiraterone's role in a broader therapeutic context (Schrader et al., 2014).

4. Interaction with Bone Microenvironment Abiraterone's interaction with the bone microenvironment, especially in metastatic scenarios, is an area of active research. It's been observed that abiraterone can modulate the osteoblast secretome, affecting the proliferation of castration-resistant prostate cancer cells in the bone and potentially influencing disease progression and treatment outcomes (Iuliani et al., 2022).

5. Pharmacokinetics and Therapeutic Monitoring Understanding the pharmacokinetics of abiraterone, including its plasma concentration and how it correlates with treatment response, is crucial. Studies suggest that abiraterone's trough plasma concentration may be linked to prostate-specific antigen response and progression-free survival, indicating the potential for therapeutic monitoring to enhance clinical outcomes (Carton et al., 2017).

Safety And Hazards

Abiraterone tablets should not be handled by a woman who is pregnant or who may become pregnant. This medicine can harm an unborn baby or cause miscarriage. You should not use abiraterone if you are allergic to it .

Future Directions

Future directions in the use of abiraterone include optimal dosing strategies, the role of abiraterone in earlier disease settings, including castration sensitive, biochemically recurrent, or localized disease, and the rationale for combinatorial treatment strategies of abiraterone with enzalutamide and other targeted agents .

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOSMCIZMLWJML-VJLLXTKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879993
Record name Abiraterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Abiraterone is an orally active inhibitor of the steroidal enzyme CYP17A1 (17 alpha-hydroxylase/C17,20 lyase). It inhibits CYP17A1 in a selective and irreversible manner via covalent binding mechanism. CYP17A1 is an enzyme that catalyzes the biosynthesis of androgen and is highly expressed in testicular, adrenal, and prostatic tumor tissue. More specifically, abiraterone inhibits the conversion of 17-hydroxyprognenolone to dehydroepiandrosterone (DHEA) by the enzyme CYP17A1 to decrease serum levels of testosterone and other androgens.
Record name Abiraterone
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Product Name

Abiraterone

CAS RN

154229-19-3
Record name Abiraterone
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Record name Abiraterone [INN:BAN]
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Record name Abiraterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Abiraterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R,5S,10R,11S,15S)-2,15-dimethyl-14-(pyridin-3-yl)tetracyclo[8.7.0.0²,�.0¹¹,¹�] heptadeca-7,13-dien-5-ol
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Record name ABIRATERONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37,100
Citations
JS De Bono, CJ Logothetis, A Molina… - … England Journal of …, 2011 - Mass Medical Soc
… Abiraterone acetate, a prodrug of abiraterone, is a selective … In phase 1–2 trials, treatment with abiraterone acetate, either as a … of androgen biosynthesis with abiraterone acetate and …
Number of citations: 893 www.nejm.org
CJ Ryan, MR Smith, JS De Bono… - … England Journal of …, 2013 - Mass Medical Soc
… Abiraterone plus low-dose prednisone improves survival in … of abiraterone may be optimal in this patient group. In our randomized, phase 3 study, we evaluated the effects of abiraterone …
Number of citations: 099 www.nejm.org
ND James, JS de Bono, MR Spears… - … England Journal of …, 2017 - Mass Medical Soc
Background Abiraterone acetate plus prednisolone improves survival in men with relapsed prostate cancer. We assessed the effect of this combination in men starting long-term …
Number of citations: 634 www.nejm.org
K Fizazi, NP Tran, L Fein, N Matsubara… - … England Journal of …, 2017 - Mass Medical Soc
Background Abiraterone acetate, a drug that blocks endogenous androgen synthesis, plus prednisone is indicated for metastatic castration-resistant prostate cancer. We evaluated the …
Number of citations: 962 www.nejm.org
MN Stein, S Goodin, RS DiPaola - Clinical Cancer Research, 2012 - AACR
… levels, and for drugs that are substrates of CYP2D6, which may be affected by abiraterone. … of treatment with abiraterone in some men, suggesting the need for abiraterone to be given …
Number of citations: 79 aacrjournals.org
ES Antonarakis, C Lu, H Wang, B Luber… - … England Journal of …, 2014 - Mass Medical Soc
Background The androgen-receptor isoform encoded by splice variant 7 lacks the ligand-binding domain, which is the target of enzalutamide and abiraterone, but remains constitutively …
Number of citations: 684 www.nejm.org
A Thakur, A Roy, A Ghosh, M Chhabra… - Biomedicine & …, 2018 - Elsevier
Among all cancer-related death, prostate cancer accounts for the second prominent reason for cancer-associated death in men. Despite the castration mediated reduction in …
Number of citations: 66 www.sciencedirect.com
A Romanel, DG Tandefelt, V Conteduca… - Science translational …, 2015 - science.org
… -resistant prostate cancer patients treated with abiraterone at two institutions. We controlled … progression on abiraterone. Patients with AR gain or T878A or L702H before abiraterone (45…
Number of citations: 429 www.science.org
C Buttigliero, M Tucci, V Bertaglia, F Vignani… - Cancer treatment …, 2015 - Elsevier
In recent years, in castration resistant prostate cancer (CRPC), several new drugs have been approved that prolong overall survival, including enzalutamide and abiraterone, two new-…
Number of citations: 175 www.sciencedirect.com
R de Wit, J de Bono, CN Sternberg… - … England Journal of …, 2019 - Mass Medical Soc
Background The efficacy and safety of cabazitaxel, as compared with an androgen-signaling–targeted inhibitor (abiraterone or enzalutamide), in patients with metastatic castration-…
Number of citations: 522 www.nejm.org

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